Benzene-1,3,5-tricarbaldehyde

Description

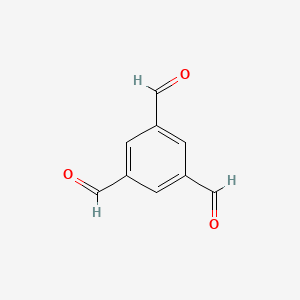

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQNAANFVOBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372697 | |

| Record name | Benzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-76-6 | |

| Record name | Benzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetricarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzene-1,3,5-tricarbaldehyde from Mesitylene: A Technical Guide

Introduction

Benzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), is a molecule of significant interest to researchers in materials science and drug development. While the direct oxidation of readily available mesitylene (B46885) (1,3,5-trimethylbenzene) to benzene-1,3,5-tricarbaldehyde appears to be the most atom-economical route, it presents a significant synthetic challenge. The primary difficulty lies in preventing the over-oxidation of the methyl groups to carboxylic acids, which leads to the formation of the highly stable trimesic acid.[1] This guide provides an in-depth overview of a more reliable and higher-yielding multi-step synthetic pathway from mesitylene, involving the formation of a key intermediate, 1,3,5-tris(bromomethyl)benzene (B90972).

The Challenge of Direct Oxidation

The direct conversion of mesitylene's three methyl groups to aldehydes requires a delicate balance of reactivity and selectivity. Strong oxidizing agents, such as nitric acid, tend to completely oxidize the methyl groups to carboxylic acids, yielding trimesic acid.[2] Milder oxidizing agents may result in the formation of mono- or di-aldehydes, such as 3,5-dimethylbenzaldehyde, making the isolation of the desired trialdehyde in high purity and yield a formidable task. Therefore, a stepwise approach is generally favored in the laboratory to achieve a more controlled and efficient synthesis.

A Feasible Multi-Step Synthetic Pathway

A widely adopted and effective strategy for the synthesis of benzene-1,3,5-tricarbaldehyde from mesitylene involves a two-step process:

-

Radical Bromination: Mesitylene is first converted to 1,3,5-tris(bromomethyl)benzene through a free-radical bromination reaction.

-

Oxidation: The resulting 1,3,5-tris(bromomethyl)benzene is then oxidized to benzene-1,3,5-tricarbaldehyde. For this step, two primary methods will be discussed: a direct oxidation via the Sommelet reaction and a two-step sequence involving hydrolysis to the corresponding triol followed by oxidation.

Figure 1: Overview of the multi-step synthesis of Benzene-1,3,5-tricarbaldehyde from Mesitylene.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene

This step involves the free-radical bromination of the methyl groups of mesitylene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of 1,3,5-Tris(bromomethyl)benzene.

Detailed Protocol:

A mixture of mesitylene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is refluxed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent system.

| Reagent/Parameter | Quantity/Value |

| Mesitylene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 3.0 - 3.3 eq |

| Radical Initiator (e.g., BPO) | 0.1 - 0.2 eq |

| Solvent | Carbon Tetrachloride or Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 80 - 95% |

Table 1: Typical reaction conditions for the synthesis of 1,3,5-Tris(bromomethyl)benzene.

Step 2: Synthesis of Benzene-1,3,5-tricarbaldehyde

Two effective methods for the conversion of 1,3,5-tris(bromomethyl)benzene to the final product are presented below.

The Sommelet reaction provides a direct route to convert benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine).[3] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield the aldehyde.[2][4][5]

Experimental Workflow:

Figure 3: Experimental workflow for the Sommelet reaction.

Detailed Protocol:

1,3,5-Tris(bromomethyl)benzene is reacted with an excess of hexamine in a suitable solvent, such as chloroform (B151607) or acetic acid. The resulting quaternary ammonium salt is often not isolated but is directly hydrolyzed by the addition of water, sometimes with the aid of an acid to facilitate the process. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

| Reagent/Parameter | Quantity/Value |

| 1,3,5-Tris(bromomethyl)benzene | 1.0 eq |

| Hexamine | 3.0 - 4.0 eq |

| Solvent | 50% Acetic Acid or Chloroform |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 40 - 60% |

Table 2: Typical reaction conditions for the Sommelet reaction.

An alternative, often higher-yielding, approach involves a two-step conversion of 1,3,5-tris(bromomethyl)benzene. First, the tris(bromomethyl)benzene is hydrolyzed to 1,3,5-benzenetrimethanol. This intermediate triol is then oxidized to the desired trialdehyde.

Sub-step 2.1: Hydrolysis of 1,3,5-Tris(bromomethyl)benzene

Detailed Protocol:

1,3,5-Tris(bromomethyl)benzene is heated in the presence of a weak base, such as sodium carbonate or calcium carbonate, in an aqueous solvent mixture (e.g., water/dioxane or water/acetone). The base neutralizes the hydrobromic acid formed during the hydrolysis. After the reaction is complete, the mixture is cooled, and the product, 1,3,5-benzenetrimethanol, is isolated by filtration or extraction and can be purified by recrystallization.

| Reagent/Parameter | Quantity/Value |

| 1,3,5-Tris(bromomethyl)benzene | 1.0 eq |

| Base (e.g., Na₂CO₃) | 3.0 - 3.5 eq |

| Solvent | Water/Dioxane or Water/Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 6 - 12 hours |

| Typical Yield | 85 - 95% |

Table 3: Typical reaction conditions for the hydrolysis of 1,3,5-Tris(bromomethyl)benzene.

Sub-step 2.2: Oxidation of 1,3,5-Benzenetrimethanol

The oxidation of the triol to the trialdehyde can be efficiently achieved using modern, mild oxidizing agents like o-iodoxybenzoic acid (IBX).[6][7] IBX is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[6]

Experimental Workflow:

Figure 4: Experimental workflow for the oxidation of 1,3,5-Benzenetrimethanol with IBX.

Detailed Protocol:

1,3,5-Benzenetrimethanol is suspended with an excess of IBX in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of fluorobenzene (B45895) and DMSO. The reaction mixture is heated to facilitate the oxidation. Upon completion, the reaction mixture is cooled, and the insoluble byproduct, o-iodosobenzoic acid, is removed by filtration. The filtrate is then worked up to isolate the crude benzene-1,3,5-tricarbaldehyde, which can be purified by column chromatography or recrystallization.

| Reagent/Parameter | Quantity/Value |

| 1,3,5-Benzenetrimethanol | 1.0 eq |

| o-Iodoxybenzoic Acid (IBX) | 3.0 - 3.5 eq |

| Solvent | DMSO or Fluorobenzene/DMSO |

| Reaction Temperature | 80 - 100 °C |

| Reaction Time | 2 - 5 hours |

| Typical Yield | 70 - 90% |

Table 4: Typical reaction conditions for the IBX oxidation of 1,3,5-Benzenetrimethanol.

Conclusion

The synthesis of benzene-1,3,5-tricarbaldehyde from mesitylene is most effectively achieved through a multi-step pathway. While direct oxidation of mesitylene is an attractive but challenging route, the conversion via the 1,3,5-tris(bromomethyl)benzene intermediate offers a more reliable and higher-yielding alternative. The choice between the direct Sommelet oxidation of the intermediate and the two-step hydrolysis-oxidation sequence will depend on the desired scale, purity requirements, and available reagents and equipment. The hydrolysis followed by IBX oxidation generally provides higher overall yields and a cleaner product profile, making it a preferred method for many research applications. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this valuable building block for their advanced material and drug development endeavors.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. organicreactions.org [organicreactions.org]

- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. youtube.com [youtube.com]

- 6. audreyli.com [audreyli.com]

- 7. researchgate.net [researchgate.net]

Characterization of Benzene-1,3,5-tricarbaldehyde: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzene-1,3,5-tricarbaldehyde using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the characteristic spectral data and provides comprehensive experimental protocols for reproducible analysis.

Spectroscopic Data Summary

The structural identity and purity of Benzene-1,3,5-tricarbaldehyde can be unequivocally confirmed through the analysis of its NMR and FTIR spectra. The key quantitative data are summarized in the tables below.

¹H NMR Data

The ¹H NMR spectrum of Benzene-1,3,5-tricarbaldehyde is characterized by two distinct singlets, corresponding to the aldehydic and aromatic protons. Due to the molecule's C₃ symmetry, all three aldehydic protons are chemically equivalent, as are the three aromatic protons.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aldehydic (-CHO) | 10.15 | Singlet | 3H |

| Aromatic (Ar-H) | 8.40 | Singlet | 3H |

Note: Data reported in CDCl₃.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule: the carbonyl carbon of the aldehyde group, the aromatic carbon attached to the aldehyde group, and the aromatic carbon situated between two aldehyde groups.

| Carbon Type | Chemical Shift (δ) in ppm |

| Aldehydic Carbonyl (C=O) | 191.2 |

| Aromatic Carbon (-C-CHO) | 137.5 |

| Aromatic Carbon (Ar-CH) | 134.8 |

Note: Data reported in CDCl₃.[1]

FTIR Data

The FTIR spectrum of Benzene-1,3,5-tricarbaldehyde exhibits characteristic vibrational bands that confirm the presence of the aldehyde functional groups and the aromatic ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2800 | Medium |

| Carbonyl (C=O) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, ~1450 | Medium-Strong |

| Aromatic C-H Bending | ~800-900 | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation method.[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of Benzene-1,3,5-tricarbaldehyde.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Benzene-1,3,5-tricarbaldehyde (solid)

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes and glassware

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of Benzene-1,3,5-tricarbaldehyde into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 30° or 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

Benzene-1,3,5-tricarbaldehyde (solid powder)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Measurement:

-

Place a small amount of Benzene-1,3,5-tricarbaldehyde powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample powder.

-

Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Logical Workflow and Relationships

The characterization of Benzene-1,3,5-tricarbaldehyde follows a logical progression from sample preparation to data acquisition and analysis, culminating in structural confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of Benzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzene-1,3,5-tricarbaldehyde (CAS 3163-76-6), a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). Understanding its physicochemical properties is critical for its application in materials science and for professionals in drug development exploring novel delivery systems and materials.

Core Properties of Benzene-1,3,5-tricarbaldehyde

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a white to almost white crystalline solid. Its structure, featuring three aldehyde groups symmetrically positioned on a benzene (B151609) ring, dictates its reactivity and intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Melting Point | 156-161 °C | [2] |

| Appearance | White to light yellow powder | [3] |

Solubility Profile

The solubility of Benzene-1,3,5-tricarbaldehyde is a critical parameter for its use in synthesis and formulation. A detailed study by Wang et al. (2020) provides extensive quantitative data on its solubility in various organic solvents and water at different temperatures.

Qualitative Solubility:

Benzene-1,3,5-tricarbaldehyde is soluble in hot water and alcohol, and slightly soluble in water.[4] It is generally soluble in many common organic solvents.

Quantitative Solubility Data:

The following tables summarize the mole fraction solubility (x₁) of Benzene-1,3,5-tricarbaldehyde in twelve solvents at temperatures ranging from 283.15 K to 323.15 K.

Table 1: Solubility in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | sec-Butanol | n-Pentanol |

| 283.15 | 0.00355 | 0.00318 | 0.00288 | 0.00241 | 0.00263 | 0.00231 | 0.00215 | 0.00240 |

| 288.15 | 0.00424 | 0.00381 | 0.00346 | 0.00288 | 0.00316 | 0.00277 | 0.00259 | 0.00289 |

| 293.15 | 0.00506 | 0.00456 | 0.00416 | 0.00345 | 0.00379 | 0.00332 | 0.00311 | 0.00347 |

| 298.15 | 0.00604 | 0.00545 | 0.00500 | 0.00413 | 0.00456 | 0.00398 | 0.00374 | 0.00417 |

| 303.15 | 0.00721 | 0.00652 | 0.00601 | 0.00494 | 0.00547 | 0.00478 | 0.00450 | 0.00501 |

| 308.15 | 0.00861 | 0.00779 | 0.00723 | 0.00591 | 0.00657 | 0.00574 | 0.00541 | 0.00602 |

| 313.15 | 0.01028 | 0.00931 | 0.00869 | 0.00707 | 0.00789 | 0.00690 | 0.00651 | 0.00724 |

| 318.15 | 0.01228 | 0.01113 | 0.01045 | 0.00846 | 0.00948 | 0.00829 | 0.00783 | 0.00871 |

| 323.15 | 0.01466 | 0.01331 | 0.01257 | 0.01012 | 0.01139 | 0.00996 | 0.00942 | 0.01047 |

Table 2: Solubility in Other Organic Solvents and Water

| Temperature (K) | Acetone | Acetonitrile | 1,4-Dioxane | Water |

| 283.15 | 0.01011 | 0.00393 | 0.01288 | 0.00008 |

| 288.15 | 0.01211 | 0.00471 | 0.01543 | 0.00010 |

| 293.15 | 0.01451 | 0.00564 | 0.01849 | 0.00012 |

| 298.15 | 0.01738 | 0.00675 | 0.02215 | 0.00014 |

| 303.15 | 0.02082 | 0.00809 | 0.02654 | 0.00017 |

| 308.15 | 0.02494 | 0.00969 | 0.03180 | 0.00020 |

| 313.15 | 0.02988 | 0.01161 | 0.03810 | 0.00024 |

| 318.15 | 0.03579 | 0.01391 | 0.04565 | 0.00029 |

| 323.15 | 0.04287 | 0.01667 | 0.05470 | 0.00035 |

Stability Profile

Benzene-1,3,5-tricarbaldehyde is sensitive to air and should be stored under an inert atmosphere in a cool, dark place to prevent oxidation.[4] Its stability is a key consideration in its synthesis, storage, and application.

Thermal Stability: The compound is a solid with a melting point of 156-161 °C, indicating good thermal stability under normal conditions.[2]

Photostability: As an aromatic aldehyde, Benzene-1,3,5-tricarbaldehyde is susceptible to photodegradation. Exposure to light, particularly UV light, can lead to oxidation and other degradation pathways.

Chemical Stability: The aldehyde functional groups are reactive and can undergo oxidation to carboxylic acids. The compound is also reactive towards nucleophiles, such as amines, which is a key reaction in the synthesis of COFs. It is important to avoid contact with strong oxidizing agents and bases during storage.

Experimental Protocols

Protocol 1: Determination of Solubility by the Static Gravimetric Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of Benzene-1,3,5-tricarbaldehyde in a given solvent.

1. Materials and Equipment:

-

Benzene-1,3,5-tricarbaldehyde (high purity)

-

Solvent of interest

-

Analytical balance

-

Sealed glass vials

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven

2. Procedure:

-

Sample Preparation: Add an excess amount of Benzene-1,3,5-tricarbaldehyde to a known volume of the solvent in a sealed glass vial. Ensure there is undissolved solid present.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Weigh the container with the filtered solution. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Protocol 2: Forced Degradation Study (Representative Protocol)

This protocol describes a general approach for conducting forced degradation studies to assess the stability of Benzene-1,3,5-tricarbaldehyde under various stress conditions.

1. Materials and Equipment:

-

Benzene-1,3,5-tricarbaldehyde

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Benzene-1,3,5-tricarbaldehyde in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid. Store the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide. Store the solution under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Store the solution at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of Benzene-1,3,5-tricarbaldehyde to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period.

-

Photodegradation: Expose a solid sample and a solution of Benzene-1,3,5-tricarbaldehyde to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining Benzene-1,3,5-tricarbaldehyde and detect any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Logical Flow for a Forced Degradation Study

Caption: Logical flow of a forced degradation study for a drug substance.

Reaction Pathway: Synthesis of COF-LZU1

Caption: Reaction pathway for the synthesis of COF-LZU1.[7]

Conclusion

This technical guide provides essential data and protocols for researchers and professionals working with Benzene-1,3,5-tricarbaldehyde. The quantitative solubility data is crucial for designing synthetic procedures and formulations. The stability profile and degradation studies are vital for ensuring the quality and shelf-life of materials derived from this compound. The provided experimental workflows offer a practical starting point for laboratory investigations. A thorough understanding of these properties will facilitate the effective application of Benzene-1,3,5-tricarbaldehyde in the development of novel materials and technologies.

References

- 1. Benzene-1,3,5-tricarboxaldehyde | C9H6O3 | CID 2747968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triformylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. 446550010 [thermofisher.com]

- 4. Benzene-1,3,5-tricarbaldehyde | 1,3,5-Triformylbenzene CAS 3163-76-6 [benchchem.com]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Benzene-1,3,5-tricarbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a symmetrical aromatic trialdehyde that has become a significant building block in modern materials science, particularly in the synthesis of covalent organic frameworks (COFs). However, its roots extend back into earlier organic synthesis research. This technical guide delves into the foundational pre-21st-century studies on Benzene-1,3,5-tricarbaldehyde, focusing on its synthesis, characterization, and early reactions. While its applications have blossomed in the modern era, understanding its early synthetic pathways and characterization provides crucial context for contemporary research.

Physicochemical Properties

Prior to its extensive use in advanced materials, Benzene-1,3,5-tricarbaldehyde was characterized by its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 159-160 °C[1] |

Early Synthetic Approaches

The synthesis of Benzene-1,3,5-tricarbaldehyde in the pre-2000 era primarily revolved around the functionalization of a pre-formed benzene (B151609) ring with three symmetrically placed aldehyde groups. Two main strategies were explored: the oxidation of a tri-substituted precursor and the formylation of a suitably activated benzene derivative.

Oxidation of 1,3,5-Trimethylbenzene (Mesitylene)

One of the early conceptual routes to Benzene-1,3,5-tricarbaldehyde involved the oxidation of the readily available 1,3,5-trimethylbenzene (mesitylene). However, controlling the oxidation to stop at the aldehyde stage and prevent the formation of the corresponding carboxylic acid (trimesic acid) posed a significant challenge.

Formylation of 1,3,5-Trisubstituted Benzenes

A more controlled, multi-step approach involved the use of 1,3,5-trisubstituted benzene precursors that could be converted to the trialdehyde. One such method, which gained traction in the latter half of the 20th century, was the lithiation-formylation sequence starting from 1,3,5-tribromobenzene. This method offered high regioselectivity.

Experimental Protocols

Illustrative Synthesis of a Related Trialdehyde: 1,3,5-Tris(p-formylphenyl)benzene

This synthesis, while for a larger molecule, demonstrates the Suzuki coupling reaction, a powerful tool that became prominent in the late 20th century for carbon-carbon bond formation.

Reaction: Suzuki Coupling of 1,3,5-Tribromobenzene with 4-Formylphenylboronic acid.

Reagents:

-

1,3,5-Tribromobenzene

-

4-Formylphenylboronic acid

-

Bis(triphenylphosphine)palladium(II) chloride (catalyst)

-

Potassium carbonate (base)

-

Tetrahydrofuran (solvent)

-

Water

Procedure:

-

1,3,5-Tribromobenzene and 4-formylphenylboronic acid are dissolved in tetrahydrofuran.

-

An aqueous solution of potassium carbonate is added to the mixture under a nitrogen atmosphere.

-

Bis(triphenylphosphine)palladium(II) chloride is added, and the mixture is refluxed for 12 hours.

-

After cooling, the mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

This protocol illustrates the level of synthetic complexity and the types of reagents and techniques that were becoming commonplace towards the end of the 20th century for constructing complex aromatic molecules.

Spectroscopic Characterization (Pre-2000)

| Technique | Expected Data |

| ¹H NMR | A singlet for the three equivalent aldehydic protons and a singlet for the three equivalent aromatic protons. |

| ¹³C NMR | Resonances for the aldehydic carbons and the aromatic carbons. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band characteristic of aldehydes and C-H stretching bands for the aldehyde and aromatic protons. |

Early Reactions and Applications

In its early history, Benzene-1,3,5-tricarbaldehyde was primarily of interest as a trifunctional building block in organic synthesis. Its three reactive aldehyde groups made it a candidate for the synthesis of molecules with C₃ symmetry.

Condensation Reactions

The aldehyde functional groups readily undergo condensation reactions with amines to form Schiff bases (imines). This reactivity is the cornerstone of its modern use in the synthesis of COFs. Early studies would have explored these fundamental reactions to create larger, more complex molecules.

Oxidation

The aldehyde groups are susceptible to oxidation to form the corresponding carboxylic acids, yielding Benzene-1,3,5-tricarboxylic acid (trimesic acid). This transformation would have been a well-understood reaction in the pre-2000 period.

Logical Relationships in Synthesis and Reactions

The following diagrams illustrate the logical flow of the synthesis and key reactions of Benzene-1,3,5-tricarbaldehyde as understood in early studies.

Caption: Synthetic pathway from 1,3,5-tribromobenzene.

References

An In-Depth Technical Guide to 1,3,5-Triformylbenzene: Synthesis, Properties, and Applications in Advanced Materials and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triformylbenzene (TFB), a symmetrical aromatic aldehyde, has emerged as a critical building block in the field of supramolecular chemistry and materials science. Its unique C3 symmetry and reactive formyl groups make it an ideal candidate for the synthesis of highly ordered porous crystalline materials, particularly Covalent Organic Frameworks (COFs). This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1,3,5-triformylbenzene. It further details its application in the construction of COFs for advanced applications, with a specific focus on their burgeoning role in drug delivery systems. Detailed experimental protocols for its synthesis and characterization, alongside quantitative data and visualizations, are presented to facilitate its adoption and exploration in research and development.

Introduction

1,3,5-Triformylbenzene, also known as trimesaldehyde, is a key organic molecule characterized by a central benzene (B151609) ring substituted with three aldehyde groups at the 1, 3, and 5 positions.[1][2] This symmetrical arrangement of reactive functionalities has positioned TFB as a fundamental trigonal node in the bottom-up construction of complex, porous architectures.[2] The advent of reticular chemistry has seen a surge in the use of TFB for the synthesis of COFs, a class of crystalline porous polymers with potential applications in gas storage, catalysis, and biomedicine.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this versatile molecule.

Physicochemical Properties

1,3,5-Triformylbenzene is a white to light yellow crystalline solid under standard conditions.[4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₃ | [4] |

| Molecular Weight | 162.14 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 156-161 °C | [5] |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 3163-76-6 | [4] |

Spectroscopic Properties

The structural identity and purity of 1,3,5-triformylbenzene are typically confirmed using a combination of spectroscopic techniques.

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.21 (s, 3H, -CHO), δ 8.63 (s, 3H, Ar-H) | |

| ¹³C NMR (CDCl₃) | Signals for aldehyde carbon and aromatic carbons | [6] |

| Infrared (IR) | Conforms to structure | [4] |

| Gas Chromatography (GC) | Purity ≥ 97.5% | [4] |

Experimental Protocols

Synthesis of 1,3,5-Triformylbenzene

Several synthetic routes to 1,3,5-triformylbenzene have been reported, with the oxidation of 1,3,5-trimethylbenzene (mesitylene) being a common approach.[5] Another viable method involves the conversion of 1,3,5-tris(bromomethyl)benzene (B90972). Below is a detailed protocol for the latter.

4.1.1. Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene (B46885) [7]

-

Materials: Mesitylene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl₄).

-

Procedure:

-

In a 150-mL round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), NBS (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).

-

Add 100 mL of CCl₄ to the flask.

-

Reflux the reaction mixture for approximately 6 hours at 70 °C.

-

After the reaction is complete, cool the mixture and remove the succinimide (B58015) by-product by filtration.

-

Evaporate the solvent from the filtrate to yield the crude 1,3,5-tris(bromomethyl)benzene as a pale yellow solid.

-

The product can be further purified by recrystallization. Yield: 96%.

-

4.1.2. Synthesis of 1,3,5-Triformylbenzene from 1,3,5-Tris(bromomethyl)benzene (Conceptual Sommelet Reaction)

-

Materials: 1,3,5-Tris(bromomethyl)benzene, Hexamethylenetetramine, Acetic acid, Water.

-

Procedure:

-

Dissolve 1,3,5-tris(bromomethyl)benzene in a suitable solvent like chloroform (B151607).

-

Add a solution of hexamethylenetetramine in chloroform and stir the mixture at room temperature to form the quaternary ammonium (B1175870) salt.

-

Isolate the salt by filtration and wash with chloroform.

-

Hydrolyze the salt by refluxing with a mixture of acetic acid and water.

-

After cooling, the product, 1,3,5-triformylbenzene, can be isolated by extraction with a suitable organic solvent and purified by column chromatography or recrystallization.

-

Characterization of 1,3,5-Triformylbenzene

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 1,3,5-triformylbenzene in about 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

The spectrum should exhibit two sharp singlets: one in the aldehyde region (around δ 10.2 ppm) and one in the aromatic region (around δ 8.6 ppm), with an integration ratio of 1:1.

-

-

¹³C NMR Analysis:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show distinct signals for the aldehyde carbons and the aromatic carbons, consistent with the C3 symmetry of the molecule.

-

Applications in Covalent Organic Frameworks (COFs)

The trifunctional nature of 1,3,5-triformylbenzene makes it an exemplary building block for the construction of two-dimensional and three-dimensional COFs.[2] These materials are formed through the condensation of TFB with multitopic linkers, typically amines, to form robust imine-linked frameworks.[2] The resulting COFs possess high surface areas, tunable porosity, and crystalline structures, making them suitable for a variety of applications.[3]

Role in Drug Development

The application of COFs in the biomedical field, particularly for drug delivery, is a rapidly growing area of research.[3] The porous nature and tunable functionality of COFs derived from 1,3,5-triformylbenzene make them promising nanocarriers for therapeutic agents.

COF-Based Drug Delivery Systems

COFs can encapsulate drug molecules within their pores, protecting them from degradation and enabling controlled release.[9] The release of the drug can be triggered by various stimuli, such as changes in pH, which is particularly relevant for targeting the acidic tumor microenvironment.

6.1.1. Experimental Protocol for Drug Loading and Release (Conceptual)

-

Drug Loading:

-

Activate the synthesized COF by heating under vacuum to remove any guest molecules from the pores.

-

Suspend the activated COF in a solution of the desired drug (e.g., doxorubicin) in a suitable solvent.

-

Stir the suspension for a defined period (e.g., 24-48 hours) to allow for diffusion of the drug into the COF pores.

-

Isolate the drug-loaded COF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

-

Determine the drug loading capacity using techniques such as UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

-

-

In Vitro Drug Release:

-

Disperse a known amount of the drug-loaded COF in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological and tumor environments).

-

Incubate the suspension at 37 °C with gentle shaking.

-

At predetermined time intervals, withdraw aliquots of the release medium, separate the COF particles by centrifugation, and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Biocompatibility and Cytotoxicity

A critical aspect for the clinical translation of COF-based drug delivery systems is their biocompatibility and potential cytotoxicity. While COFs are generally considered to have low toxicity due to their composition of light elements, thorough in vitro and in vivo evaluation is necessary.[3]

6.2.1. In Vitro Cytotoxicity Assay (Conceptual Protocol) [10][11][12]

-

Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., fibroblasts) in appropriate media.

-

MTT Assay:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the "empty" COF (without drug) and the drug-loaded COF for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells.

-

Conclusion

1,3,5-Triformylbenzene is a cornerstone molecule in the construction of functional, porous organic materials. Its straightforward synthesis and versatile reactivity have enabled the development of a wide array of Covalent Organic Frameworks with significant potential in diverse fields. For drug development professionals, TFB-based COFs represent a promising platform for the creation of novel drug delivery systems with tunable properties and potentially enhanced therapeutic efficacy. Further research into the optimization of COF synthesis, drug loading and release kinetics, and comprehensive biocompatibility studies will be crucial for the translation of these advanced materials from the laboratory to clinical applications.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]

- 4. 446550010 [thermofisher.com]

- 5. Benzene-1,3,5-tricarbaldehyde | 1,3,5-Triformylbenzene CAS 3163-76-6 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Analysis of In Vitro Cytotoxicity of Carbohydrate-Based Materials Used for Dissolvable Microneedle Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: 1,3,5-Benzenetricarboxaldehyde (CAS 3163-76-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the properties, structure, and applications of 1,3,5-Benzenetricarboxaldehyde, also known as trimesaldehyde, corresponding to CAS number 3163-76-6. This aromatic aldehyde is a key building block in the field of materials science, particularly in the synthesis of porous organic materials. Its symmetrical structure, featuring three reactive aldehyde groups on a central benzene (B151609) ring, makes it an ideal trigonal linker for the construction of highly ordered crystalline structures such as Covalent Organic Frameworks (COFs) and porous organic cages.[1][2] These materials are of significant interest for applications in gas storage and separation, catalysis, and optoelectronics.

Chemical Structure and Properties

The molecular structure of 1,3,5-Benzenetricarboxaldehyde consists of a benzene ring substituted with three formyl groups at the 1, 3, and 5 positions. This C3-symmetric arrangement is crucial for its role in the formation of ordered polymeric frameworks.

Caption: Chemical structure of 1,3,5-Benzenetricarboxaldehyde.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,3,5-Benzenetricarboxaldehyde.

| Property | Value | Reference |

| CAS Number | 3163-76-6 | [1][3][4] |

| Molecular Formula | C₉H₆O₃ | [3][4] |

| Molecular Weight | 162.14 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 156-161 °C | [1] |

| Boiling Point (Predicted) | 329.3 ± 37.0 °C | [1] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [1] |

| Solubility | Easily soluble in hot water and alcohol; slightly soluble in water. | |

| Storage | 2-8°C, under an inert atmosphere | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 1,3,5-Benzenetricarboxaldehyde.

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.21 (s, 3H), 8.64 (s, 3H) | [3] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 189.78, 137.80, 134.76 | [3] |

| IR (C=O stretch) | ~1680 cm⁻¹ | [1][5] |

Experimental Protocols

Synthesis of 1,3,5-Benzenetricarboxaldehyde

A common laboratory-scale synthesis involves the oxidation of the corresponding tri-alcohol.[3]

References

- 1. Benzene-1,3,5-tricarbaldehyde | 1,3,5-Triformylbenzene CAS 3163-76-6 [benchchem.com]

- 2. Benzene-1,3,5-Tricarbaldehyde - CD Bioparticles [cd-bioparticles.net]

- 3. 1,3,5-Benzenetricarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 5. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

Benzene-1,3,5-tricarbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of benzene-1,3,5-tricarbaldehyde, along with key experimental protocols for its synthesis and analysis.

Core Molecular Information

Benzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of various functional materials, possesses the following fundamental molecular characteristics:

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 3163-76-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 156-161 °C |

| Purity (typical) | >98.0% (GC) |

| IUPAC Name | benzene-1,3,5-tricarbaldehyde |

| Synonyms | 1,3,5-Triformylbenzene, Trimesaldehyde |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzene-1,3,5-tricarbaldehyde are crucial for its effective utilization in research and development.

Synthesis of Benzene-1,3,5-tricarbaldehyde

A common synthetic route to benzene-1,3,5-tricarbaldehyde involves the oxidation of 1,3,5-trimethylbenzene (mesitylene). The following is a representative experimental protocol.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3,5-trimethylbenzene in a suitable solvent such as pyridine (B92270) or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid.

-

To remove any remaining manganese dioxide, add a saturated solution of sodium bisulfite until the solution becomes colorless.

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude benzene-1,3,5-tricarbaldehyde by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.

Analytical Protocols

Accurate characterization of benzene-1,3,5-tricarbaldehyde is essential to ensure its purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Procedure: Dissolve a small amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters. The expected spectrum will show a singlet for the aldehydic protons and a singlet for the aromatic protons.

-

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 100 MHz or 125 MHz NMR spectrometer.

-

Procedure: Dissolve a sufficient amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters with proton decoupling. The expected spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might start from 20% acetonitrile and increase to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure: Prepare a standard solution of benzene-1,3,5-tricarbaldehyde in the mobile phase. Inject the sample and the standard solution into the HPLC system and record the chromatograms. The retention time and peak area can be used for identification and quantification.

Logical Relationships and Pathways

The following diagram illustrates the central role of benzene-1,3,5-tricarbaldehyde as a versatile building block in the synthesis of complex macromolecular structures.

Spectroscopic Profile of Benzene-1,3,5-tricarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzene-1,3,5-tricarbaldehyde (also known as 1,3,5-triformylbenzene), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. This document compiles quantitative spectroscopic data, detailed experimental methodologies, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy for Benzene-1,3,5-tricarbaldehyde.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Aldehyde Protons | ~10.15 | Singlet | CDCl₃ |

| Aromatic Protons | ~8.40 | Singlet | CDCl₃ |

| Aldehyde Protons | ~9.94 | Singlet | DMSO-d₆[1] |

| Aromatic Protons | Not specified | Not specified | DMSO-d₆ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Solvent |

| Carbonyl Carbon | ~191.2 | C=O | Not specified |

| Aromatic Carbon | ~137.5 | C-CHO | Not specified |

| Aromatic Carbon | ~134.8 | C-H | Not specified |

| Carbonyl Carbon | ~185.93 | C=O | DMSO-d₆[1] |

| Aromatic Carbon | ~160.60 | C-N (in derivative) | DMSO-d₆[1] |

| Aromatic Carbon | ~95.68 | C-Br (in precursor) | DMSO-d₆[1] |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| C=O Stretch | ~1690 | Aldehyde Carbonyl |

| C-H Stretch | ~2800 | Aldehyde C-H |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of Benzene-1,3,5-tricarbaldehyde, as compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

-

Dissolve a small amount of Benzene-1,3,5-tricarbaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The concentration is typically in the range of 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of around 200-220 ppm is appropriate for observing both aromatic and carbonyl carbons.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometers are commonly used. Many modern instruments are equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Benzene-1,3,5-tricarbaldehyde powder directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a suitable instrument for the analysis of Benzene-1,3,5-tricarbaldehyde.

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

-

GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms) is often used.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the most common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Mass Range: A scan range of m/z 40-400 is generally appropriate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Benzene-1,3,5-tricarbaldehyde.

References

Theoretical Studies on the Electronic Properties of Aromatic Tricarbaldehydes: A Case Study of a Benzene-1,3,5-tricarbaldehyde Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical studies detailing the electronic properties of Benzene-1,3,5-tricarbaldehyde are not extensively available in the reviewed literature. This guide utilizes data from a comprehensive study on a structurally similar analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), to provide insights into the electronic characteristics of this class of compounds. The methodologies and principles described are fully applicable to the study of Benzene-1,3,5-tricarbaldehyde.

Introduction

Benzene-1,3,5-tricarbaldehyde is a symmetrical aromatic compound that serves as a versatile building block in the synthesis of various organic materials, including covalent organic frameworks (COFs).[1] The electronic properties of this molecule are of fundamental importance in understanding its reactivity and predicting the characteristics of the materials derived from it. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating these properties at the molecular level.

This technical guide provides an overview of the theoretical approaches used to study the electronic properties of aromatic tricarbaldehydes, using 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) as a case study. We will detail the computational protocols, present key electronic property data in a structured format, and use visualizations to illustrate fundamental concepts and workflows.

Core Electronic Properties: A Theoretical Perspective

The electronic behavior of a molecule is primarily governed by the distribution and energies of its electrons. Key parameters that are often investigated in theoretical studies include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

-

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. Key descriptors include chemical hardness, chemical potential, and the electrophilicity index.

Quantitative Electronic Data of a Benzene-1,3,5-tricarbaldehyde Analogue

The following table summarizes the calculated electronic properties of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a close structural analogue of Benzene-1,3,5-tricarbaldehyde. These values were obtained from a Density Functional Theory (DFT) study and provide a valuable reference for understanding the electronic nature of this class of molecules.[2]

| Electronic Property | Symbol | Calculated Value | Unit |

| HOMO Energy | EHOMO | -0.257 | eV |

| LUMO Energy | ELUMO | -0.0852 | eV |

| HOMO-LUMO Gap | ΔE | 0.1718 | eV |

| Chemical Hardness | η | 0.086 | a.u. |

| Chemical Potential | µ | -0.171 | a.u. |

| Electrophilicity Index | ω | 0.170 | a.u. |

| Chemical Softness | S | 5.821 | a.u. |

| Electronegativity | χ | 0.171 | a.u. |

Data sourced from a study on 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB).[2]

Computational Protocols

The determination of the electronic properties of molecules like Benzene-1,3,5-tricarbaldehyde and its analogues relies on sophisticated computational chemistry methods. The following outlines a typical protocol based on Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Geometry Optimization and Frequency Calculations

-

Initial Structure: The 3D structure of the molecule is first constructed.

-

Optimization: The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Frequency Analysis: After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

A common level of theory for these calculations is the B3LYP functional with a 6-31G* basis set.[2]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This involves:

-

Wavefunction and Orbital Energies: The calculation solves the Kohn-Sham equations to yield the molecular orbitals and their corresponding energies, including the HOMO and LUMO.

-

Derivation of Reactivity Descriptors: The global reactivity descriptors are then calculated from the HOMO and LUMO energies using the following equations:

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

-

Chemical Potential (µ): µ = (EHOMO + ELUMO) / 2

-

Electronegativity (χ): χ = -µ

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = µ² / (2η)

-

Software

These calculations are typically performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[2]

Visualizations

Molecular Structure

Caption: Molecular structure of Benzene-1,3,5-tricarbaldehyde.

Computational Workflow

Caption: A general workflow for computational electronic property determination.

Frontier Molecular Orbitals

References

- 1. Benzene-1,3,5-tricarboxaldehyde | C9H6O3 | CID 2747968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using Benzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, structural predictability, and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. Benzene-1,3,5-tricarbaldehyde, a trigonal C3-symmetric monomer, is a key building block in the synthesis of various COFs, particularly those with hexagonal pore structures. This document provides detailed protocols for the synthesis of imine-linked and hydrazone-linked COFs using Benzene-1,3,5-tricarbaldehyde, comparing solvothermal and microwave-assisted synthesis methods for the former.

Imine-Linked COF Synthesis: A Comparative Study of Solvothermal and Microwave-Assisted Methods

The reaction between Benzene-1,3,5-tricarbaldehyde and a linear diamine, such as p-phenylenediamine (B122844), results in the formation of a 2D imine-linked COF, commonly known as COF-LZU1.[1] This section details and compares two primary synthesis methodologies: conventional solvothermal synthesis and a rapid microwave-assisted approach.

Data Presentation: Solvothermal vs. Microwave-Assisted Synthesis of COF-LZU1

| Parameter | Solvothermal Synthesis | Microwave-Assisted Synthesis | Reference |

| Reactants | Benzene-1,3,5-tricarbaldehyde, p-phenylenediamine | Benzene-1,3,5-tricarbaldehyde, 4-(tert-butoxycarbonylamino)-aniline | [1],[2] |

| Molar Ratio (Aldehyde:Amine) | 1:1.5 | Not specified | [1] |

| Solvent System | 1,4-dioxane (B91453)/mesitylene (B46885) (1:1, v/v) | Ethanol (B145695), trifluoroacetic acid | [2] |

| Catalyst | Acetic Acid (6M aqueous solution) | Trifluoroacetic acid | [2] |

| Temperature | 120 °C | 120 °C | [2] |

| Reaction Time | 3 days | 30 minutes | [2] |

| Yield | High | ~90% | [2] |

| BET Surface Area | ~500 m²/g | Not specified for LZU-1, but analogous COFs show comparable or higher surface areas than solvothermal methods | [1] |

| Pore Size | 1.2 nm | Not specified | [1] |

| Crystallinity | Good | High, potentially superior to solvothermal methods | [3][4] |

Experimental Protocols: Imine-Linked COF (COF-LZU1)

Protocol 1: Solvothermal Synthesis of COF-LZU1

This protocol is based on the conventional solvothermal synthesis method for COF-LZU1.[1]

Materials:

-

Benzene-1,3,5-tricarbaldehyde

-

p-phenylenediamine

-

1,4-Dioxane

-

Mesitylene

-

6 M Aqueous Acetic Acid

-

Pyrex tube

-

Sonicator

-

Oven

Procedure:

-

In a Pyrex tube, add Benzene-1,3,5-tricarbaldehyde and p-phenylenediamine in a 1:1.5 molar ratio.

-

Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.

-

Add a catalytic amount of 6 M aqueous acetic acid.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate, and seal it.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the product with anhydrous acetone (B3395972) and tetrahydrofuran.

-

Dry the resulting COF-LZU1 powder under vacuum.

Protocol 2: Microwave-Assisted Synthesis of an Imine-Linked COF

This protocol is adapted from a rapid microwave-assisted synthesis of an imine-linked COF.[2]

Materials:

-

Benzene-1,3,5-tricarbaldehyde (TFB)

-

4-(tert-butoxycarbonylamino)-aniline (NBPDA)

-

Ethanol

-

Trifluoroacetic acid (TFA)

-

Poly(N-vinylpyrrolidone) (PVP) (optional, as a particle size regulator)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

Dissolve Benzene-1,3,5-tricarbaldehyde, 4-(tert-butoxycarbonylamino)-aniline, and optionally PVP in ethanol in a microwave reactor vial.

-

Add trifluoroacetic acid to the solution.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 120 °C for 30 minutes.[2]

-

After cooling, collect the precipitate by filtration.

-

Wash the product with ethanol.

-

Dry the resulting COF powder under vacuum.

Hydrazone-Linked COF Synthesis

Hydrazone-linked COFs can be synthesized through the condensation reaction of Benzene-1,3,5-tricarbaldehyde with a dihydrazide linker. These COFs often exhibit high stability.

Data Presentation: Solvothermal Synthesis of a Hydrazone-Linked COF

| Parameter | Solvothermal Synthesis |

| Reactants | Benzene-1,3,5-tricarbaldehyde, Benzene-1,3,5-tricarbohydrazide |

| Solvent System | Not specified in detail in the initial search results |

| Catalyst | Typically an acidic catalyst (e.g., acetic acid) |

| Temperature | Solvothermal conditions (elevated temperature) |

| Reaction Time | Typically several days |

| Linkage | Hydrazone |

Experimental Protocol: Hydrazone-Linked COF

The following is a general protocol for the solvothermal synthesis of a hydrazone-linked COF based on available information.

Materials:

-

Benzene-1,3,5-tricarbaldehyde

-

A suitable dihydrazide linker (e.g., Benzene-1,3,5-tricarbohydrazide)

-

A suitable solvent mixture (e.g., dioxane/mesitylene)

-

Acidic catalyst (e.g., acetic acid)

-

Pyrex tube

-

Sonicator

-

Oven

Procedure:

-

In a Pyrex tube, combine equimolar amounts of Benzene-1,3,5-tricarbaldehyde and the dihydrazide linker.

-

Add the solvent mixture and the acidic catalyst.

-

Sonicate the mixture to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate, and seal.

-

Heat the sealed tube in an oven at an elevated temperature (e.g., 120 °C) for several days.

-

After cooling, collect the solid product by filtration.

-

Wash the product with appropriate solvents to remove unreacted monomers.

-

Dry the final hydrazone-linked COF powder under vacuum.

Visualizations

Caption: Solvothermal synthesis workflow for COF-LZU1.

Caption: Microwave-assisted synthesis workflow for an imine-linked COF.

Caption: General workflow for hydrazone-linked COF synthesis.

References

- 1. Covalent Organic Framework-LZU1 (COF-LZU1) - Covalent Organic Frameworks - Materials - Molecular Sieves [acsmaterial.com]

- 2. mdpi.com [mdpi.com]

- 3. The microwave-assisted solvothermal synthesis of a crystalline two-dimensional covalent organic framework with high CO2 capacity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. cem.de [cem.de]

Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde in Schiff Base Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde is a versatile C3-symmetric building block utilized in the synthesis of a variety of organic molecules and materials. Its three reactive aldehyde groups make it an ideal candidate for Schiff base condensation reactions with primary amines, leading to the formation of tri-imine compounds. These products have found applications in the development of advanced materials such as Covalent Organic Frameworks (COFs), as well as in the exploration of novel catalytic, antimicrobial, and fluorescent materials.[1][2] This document provides detailed application notes and experimental protocols for the use of Benzene-1,3,5-tricarbaldehyde in Schiff base condensation reactions.

Applications

Schiff bases derived from Benzene-1,3,5-tricarbaldehyde are of significant interest due to their diverse potential applications:

-

Covalent Organic Frameworks (COFs): The primary application of Benzene-1,3,5-tricarbaldehyde in Schiff base condensation is in the synthesis of COFs.[1][2] The trigonal geometry of the aldehyde allows for the formation of highly ordered, porous, and crystalline two-dimensional or three-dimensional polymers when reacted with di- or tri-topic amine linkers.[1] These materials are being investigated for gas storage, separation, and catalysis.

-

Catalysis: Metal complexes of Schiff bases are well-known for their catalytic activity in a variety of organic transformations.[1][3][4][5] Schiff bases derived from Benzene-1,3,5-tricarbaldehyde can form multinuclear metal complexes that may exhibit enhanced catalytic properties due to cooperative effects between metal centers. These complexes have potential applications in oxidation, reduction, and polymerization reactions.[1]

-

Antimicrobial Agents: Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[5][6][7] The imine group is often crucial for this activity. While specific data for derivatives of Benzene-1,3,5-tricarbaldehyde is an emerging area of research, the general class of compounds holds promise for the development of new antimicrobial agents.

-

Fluorescent Materials: Many Schiff bases exhibit fluorescence, making them suitable for applications in chemical sensors, imaging, and optoelectronic devices.[8][9] The extended π-conjugation in Schiff bases derived from Benzene-1,3,5-tricarbaldehyde suggests potential for interesting photophysical properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of tris-Schiff bases from Benzene-1,3,5-tricarbaldehyde. Researchers should optimize these conditions for their specific amine substrates.

Protocol 1: General Synthesis of a Tris-Schiff Base

This protocol describes the synthesis of a non-polymeric tris-Schiff base by reacting Benzene-1,3,5-tricarbaldehyde with a monoamine.

Materials:

-

Benzene-1,3,5-tricarbaldehyde

-

Substituted Aniline (B41778) (or other primary monoamine)

-

Ethanol (B145695) (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve Benzene-1,3,5-tricarbaldehyde (1 mmol) in anhydrous ethanol (20 mL).

-

To this solution, add the substituted aniline (3.1 mmol, a slight excess) dissolved in a minimal amount of anhydrous ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove unreacted starting materials.

-

Dry the purified tris-Schiff base in a vacuum oven.

-

Characterize the product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Covalent Organic Framework (COF)

This protocol outlines the synthesis of a 2D COF from Benzene-1,3,5-tricarbaldehyde and a diamine linker.

Materials:

-

Benzene-1,3,5-tricarbaldehyde

-

1,4-Phenylenediamine (or other linear diamine)

-

6M Acetic Acid

-

Pyrex tube

-

Schlenk line

-

Oven

Procedure:

-

In a Pyrex tube, add Benzene-1,3,5-tricarbaldehyde (0.25 mmol) and 1,4-phenylenediamine (0.375 mmol).

-

Add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL) as the solvent.

-

Add aqueous acetic acid (6M, 0.3 mL) as the catalyst.

-

The tube is then flash-frozen in liquid nitrogen, evacuated using a Schlenk line, and flame-sealed.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, the solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran.

-

The resulting COF powder is dried under vacuum at 150 °C.

-